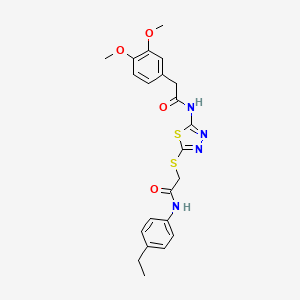

![molecular formula C22H18N2OS B2932447 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide CAS No. 95856-80-7](/img/structure/B2932447.png)

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

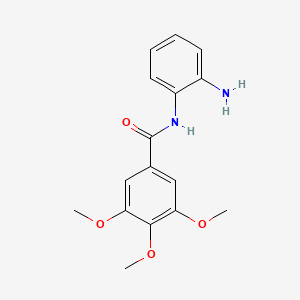

“N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide” is a chemical compound with a linear formula of C18H18N2OS . It is a derivative of benzothiazole, which is an aromatic heterocyclic compound .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, benzothiazoles can be prepared by treating 2-mercaptoaniline with acid chlorides .Molecular Structure Analysis

The molecular structure of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide” is based on the benzothiazole core, which consists of a 5-membered 1,3-thiazole ring fused to a benzene ring .Chemical Reactions Analysis

Benzothiazoles, including the compound , can undergo various chemical reactions. For instance, iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Aplicaciones Científicas De Investigación

Antitumor Activities

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide derivatives have been extensively studied for their antitumor properties. These compounds exhibit selective and potent antitumor activity against a range of cancer cell lines, including breast, ovarian, colon, and renal cell lines. The mechanism of action, while not fully defined, appears to involve metabolism playing a central role. Metabolic transformations such as N-acetylation and oxidation are key to the antitumor activities of these compounds, with the nature of the 3'-substituent influencing the predominant metabolic process (Chua et al., 1999; Yurttaş et al., 2015).

Mechanistic Investigations

Further studies focused on understanding the structural activity relationships and metabolic stability of these compounds. For instance, modifications to the benzothiazole ring were explored to reduce metabolic deacetylation, a common pathway leading to decreased antitumor efficacy. Analogs with alternative heterocycles were evaluated, leading to insights into how structural changes can maintain or enhance antitumor activity while improving metabolic stability (Stec et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this enzyme suggests potential anti-tubercular activity .

Mode of Action

The compound interacts with its target, DprE1, resulting in the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, leading to an inhibition of cell wall biosynthesis in Mycobacterium tuberculosis

Biochemical Pathways

The affected pathway is the cell wall biosynthesis in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to a halt in the production of key components of the bacterial cell wall . The downstream effects include impaired cell wall integrity and potential cell death, contributing to its anti-tubercular activity .

Result of Action

The primary result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to potential cell death . This effect is due to the compound’s interaction with the DprE1 enzyme . The compound has shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Propiedades

IUPAC Name |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c1-15-7-12-19-20(13-15)26-22(24-19)17-8-10-18(11-9-17)23-21(25)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICXYCUTJIGALW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2932369.png)

![3-Fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine](/img/structure/B2932372.png)

![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2932374.png)

![N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2932375.png)

![N-benzyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2932377.png)

![5,6-dimethyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2932380.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2932382.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2932385.png)